1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, the cyclopropyl group is introduced through a cyclopropanation reaction.
Introduction of the Thiophene Ring: The thiophene ring is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using reagents such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-fluorobenzyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the cyclopropyl or thiophene rings.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Modified cyclopropyl or thiophene derivatives.
Substitution Products: Substituted fluorobenzyl derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and thiophene rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea: Lacks the cyclopropyl group.
1-(2-Cyclopropyl-2-hydroxyethyl)-3-(4-fluorobenzyl)urea: Lacks the thiophene ring.
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-benzylurea: Lacks the fluorine atom on the benzyl group.
Uniqueness: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and fluorobenzyl moiety may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVJTCALKBDURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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